

An In-depth Technical Guide to the Chemical Structure and Synthesis of KB130015

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Compound of Interest

Compound Name: **KB130015**

Cat. No.: **B1673360**

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This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activities of **KB130015**, a novel antiarrhythmic compound. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Structure of KB130015

KB130015, also known as 2-methyl-3-(3,5-diiodo-4-carboxymethoxybenzyl)benzofuran, is a derivative of the potent antiarrhythmic drug amiodarone.^{[1][2]} Its design aimed to retain the antiarrhythmic efficacy of amiodarone while mitigating its toxicity profile.^{[3][4]} The key structural modifications include the replacement of the tertiary amino group in amiodarone with a carboxylic acid group and the substitution of the butyl group with a methyl group to reduce lipophilicity and cellular accumulation.^[5]

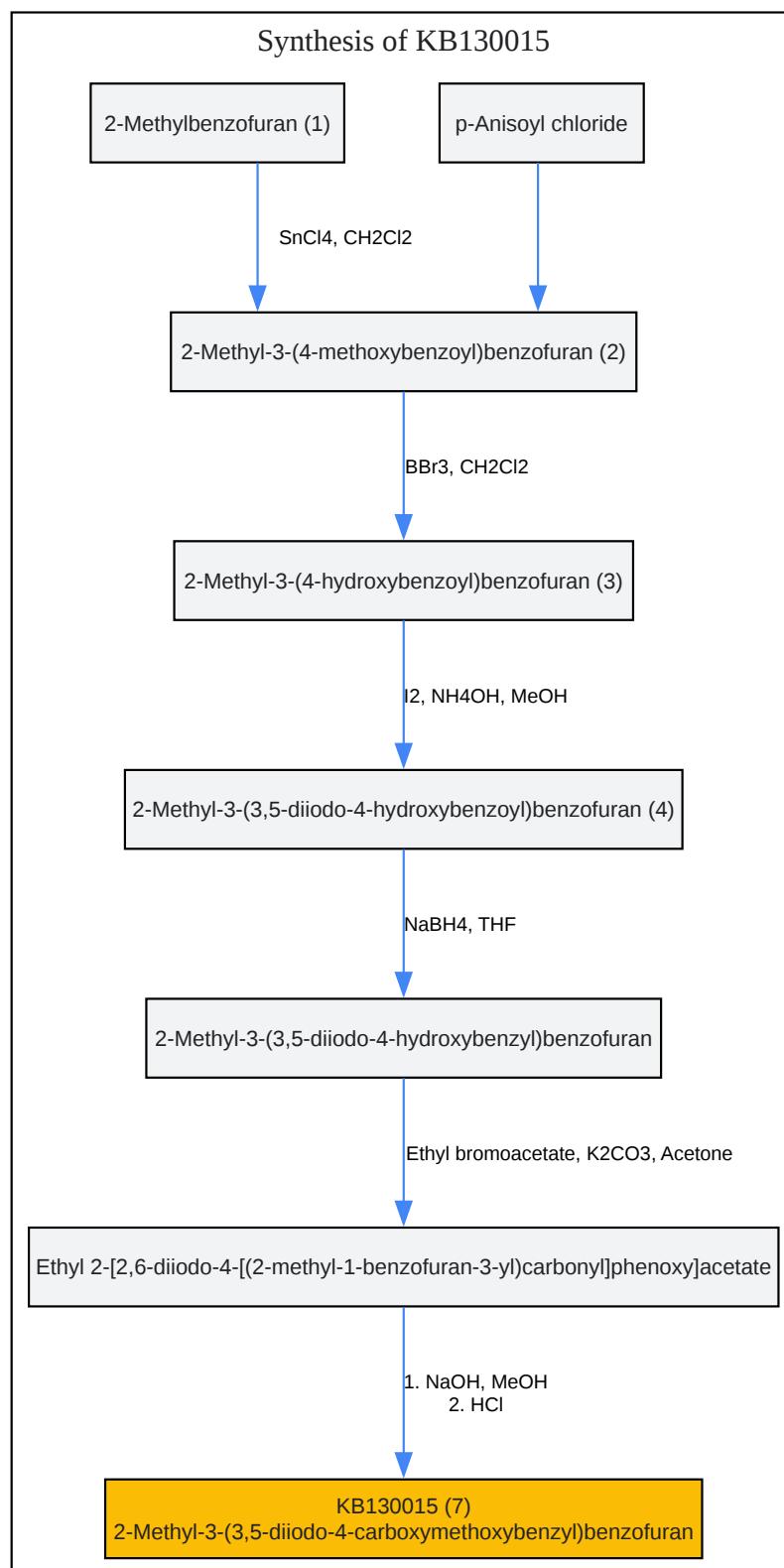
Chemical Details:

- Formal Name: 2-[2,6-diiodo-4-[(2-methyl-3-benzofuranyl)methyl]phenoxy]-acetic acid^[2]
- CAS Number: 147030-48-6^{[2][6]}
- Molecular Formula: C₁₈H₁₄I₂O₄^{[2][7]}
- Molecular Weight: 548.11 g/mol ^[7]
- SMILES: O=C(COC1=C(I)C=C(CC2=C(C)OC3=C2C=CC=C3)C=C1)O^[2]

Synthesis of KB130015

The synthesis of **KB130015** involves a multi-step process starting from 2-methylbenzofuran.[\[5\]](#)

The following diagram illustrates the synthetic pathway.



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*Synthesis pathway of **KB130015**.*

Quantitative Biological Data

KB130015 exhibits a complex pharmacological profile, interacting with multiple ion channels and receptors. The following table summarizes its key quantitative biological activities.

Target	Action	Species/Cell Line	IC ₅₀ / EC ₅₀	Reference
hERG1 (K _v 11.1)	Activation	HEK 293 cells	EC ₅₀ = 12 μ M	[6][8][9]
Block (at high voltages)	Native and recombinant	-	[1][9]	
Thyroid Hormone				
Receptor α (hThR α_1)	Antagonist	CHO-K1 cells	IC ₅₀ = 4.5 μ M	[6]
Thyroid Hormone				
Receptor β (hThR β_1)	Antagonist	CHO-K1 cells	IC ₅₀ = 5.1 μ M	[6]
Na ⁺ Channels	Slows inactivation kinetics	Guinea pig, rabbit, and pig ventricular myocytes	K _{0.5} ≈ 2 μ M	[10]
Shifts steady-state inactivation	-		K _{0.5} ≈ 6.9 μ M	[10]
L-type Ca ²⁺ Current (ICa-L)	Decrease in amplitude	Pig ventricular myocytes	~30% at 10 μ M	[6]
G-protein Gated K ⁺ Channels (IK(ACh))	Inhibition	Atrial myocytes	K _{0.5} ≈ 0.6 - 0.9 μ M	[10]
ATP-gated K ⁺ Channels (IK(ATP))	Inhibition	Atrial myocytes	-	[10]
Large-conductance Ca ²⁺ -activated K ⁺ (BKCa) channels	Activation	HEK 293 cells	EC ₅₀ = 20.2 μ M	[2]

Experimental Protocols

The synthesis of **KB130015** is carried out in several steps as previously described.[5]

- Step 1: Synthesis of 2-Methyl-3-(4-methoxybenzoyl)benzofuran (2): A mixture of 2-methylbenzofuran and p-anisoyl chloride in dry dichloromethane is cooled to 5°C. Tin(IV) chloride (SnCl_4) is added dropwise, and the reaction is stirred.[5]
- Step 2: Synthesis of 2-Methyl-3-(4-hydroxybenzoyl)benzofuran (3): Compound 2 is treated with boron tribromide (BBr_3) in dichloromethane.
- Step 3: Synthesis of 2-Methyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran (4): Compound 3 is reacted with iodine and ammonium hydroxide in methanol.
- Step 4: Synthesis of 2-Methyl-3-(3,5-diiodo-4-hydroxybenzyl)benzofuran: The ketone in compound 4 is reduced using sodium borohydride (NaBH_4) in tetrahydrofuran (THF).
- Step 5: Synthesis of Ethyl 2-[2,6-diido-4-[(2-methyl-1-benzofuran-3-yl)carbonyl]phenoxy]acetate: The product from step 4 is reacted with ethyl bromoacetate in the presence of potassium carbonate in dry acetone.[4]
- Step 6: Synthesis of **KB130015** (7): The ethyl ester is hydrolyzed using sodium hydroxide in methanol, followed by acidification with hydrochloric acid to yield the final product.[4][5]

The effects of **KB130015** on various ion channels were investigated using patch-clamp and two-electrode voltage-clamp techniques.[1][8]

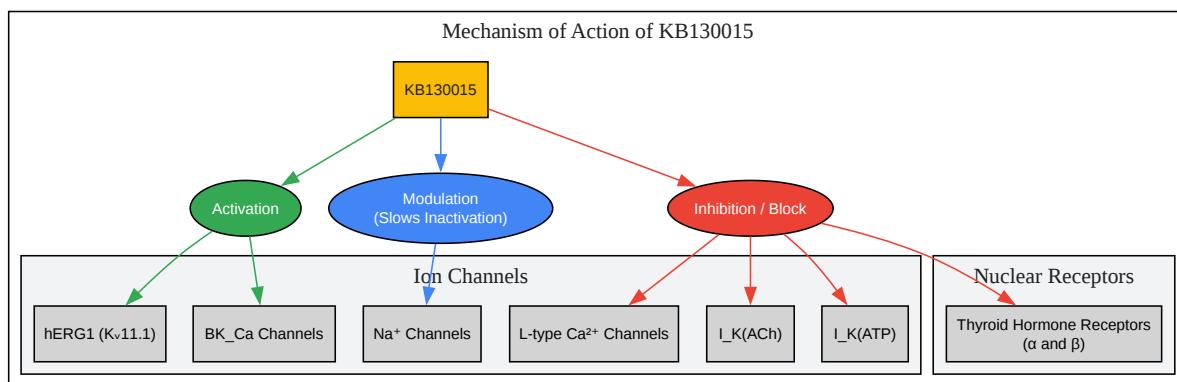
- Cell Culture: Human Embryonic Kidney (HEK) 293 cells are cultured and transiently transfected with the cDNA encoding the ion channel of interest (e.g., hERG1).
- Solutions: **KB130015** is dissolved in dimethylsulfoxide (DMSO) to create a stock solution and then diluted to the final concentration in the extracellular solution just before the experiment.[8]
- Recording: Whole-cell currents are recorded using a patch-clamp amplifier. The holding potential and voltage protocols are specific to the ion channel being studied. For example, to

study hERG1 channels, a typical protocol involves depolarizing steps to various potentials from a holding potential of -80 mV, followed by a repolarizing step to elicit tail currents.[8]

- Data Analysis: Current amplitudes are measured and plotted against the test potential to generate current-voltage relationships. The voltage dependence of activation is determined by fitting the tail current amplitudes to a Boltzmann function.

Signaling Pathways and Mechanism of Action

KB130015 has a multi-faceted mechanism of action, primarily targeting ion channels involved in cardiac repolarization and thyroid hormone receptors.



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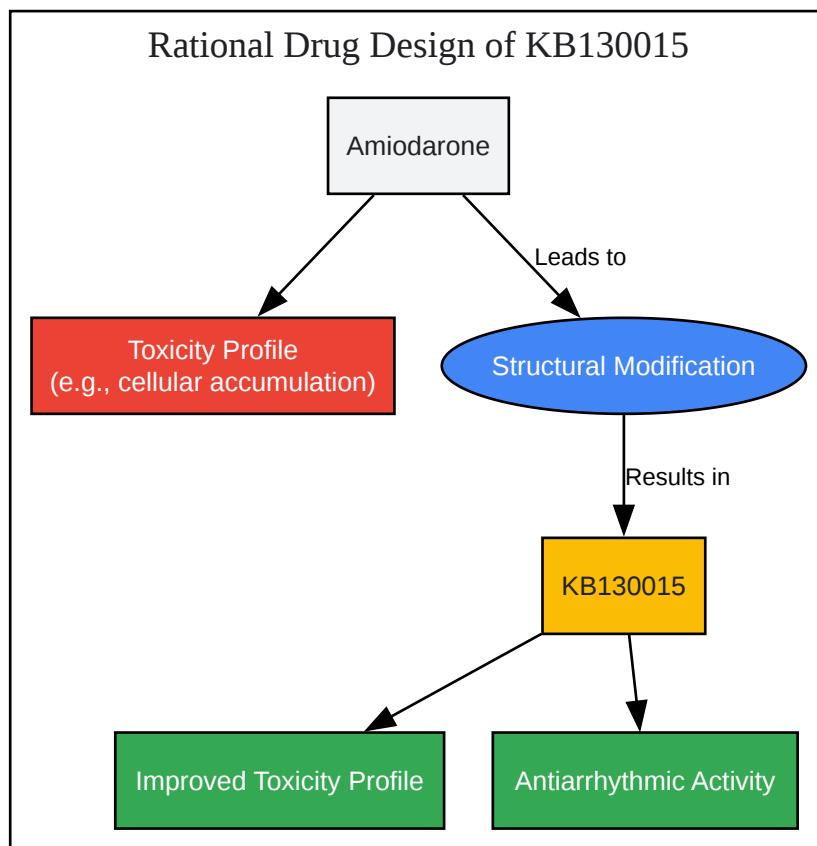
*Signaling pathways modulated by **KB130015**.*

KB130015 activates hERG1 potassium channels, which is a novel mechanism for an amiodarone derivative, as amiodarone itself is a hERG1 blocker.[8][9] This activation is achieved by accelerating the activation kinetics of the channel and shifting its voltage-dependent activation to more negative potentials.[8][9] The binding site for **KB130015** on the hERG1 channel is presumed to be on the cytosolic side of the pore.[8][9]

In addition to its effects on hERG1, **KB130015** also modulates other ion channels, contributing to its overall antiarrhythmic profile. It slows the inactivation of sodium channels and inhibits L-type calcium currents, as well as G-protein gated and ATP-sensitive potassium channels.[10] Furthermore, its antagonistic activity at thyroid hormone receptors is believed to contribute to its antiarrhythmic action, similar to amiodarone.[4][5]

Logical Relationships and Drug Design

The development of **KB130015** from amiodarone is a clear example of rational drug design aimed at improving the safety profile of a potent therapeutic agent.



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*Logical relationship in the design of **KB130015**.*

By replacing the tertiary amino group of amiodarone with a carboxylic acid and the butyl group with a methyl group, the developers of **KB130015** aimed to reduce the lipophilicity and prevent the lysosomal trapping that contributes to amiodarone's toxicity.[5] This strategic modification

led to a compound that retains the desired electrophysiological properties consistent with antiarrhythmic activity while exhibiting an improved toxicity profile in preliminary studies.[3][5]

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References

- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Synthesis and preliminary characterization of a novel antiarrhythmic compound (KB130015) with an improved toxicity profile compared with amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. The amiodarone derivative KB130015 activates hERG1 potassium channels via a novel mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The amiodarone derivative KB130015 activates hERG1 potassium channels via a novel mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. KB130015, a new amiodarone derivative with multiple effects on cardiac ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
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